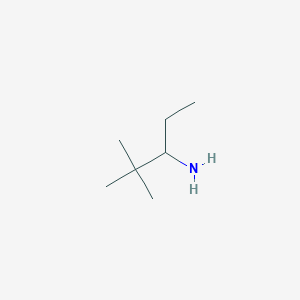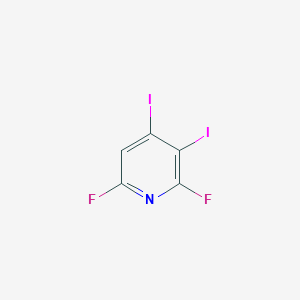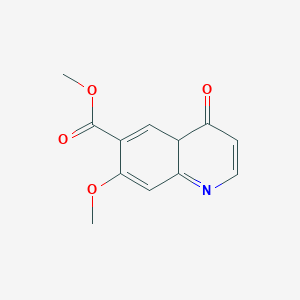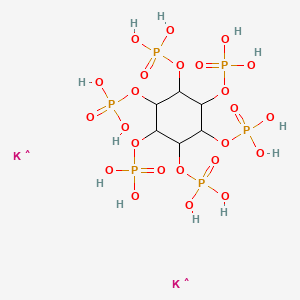![molecular formula C24H27Cl2FN4O2 B12354984 N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen substitutions and a quinazoline core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, methoxylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but differs in its biological activity and applications.
2,4-disubstituted thiazoles: Exhibit diverse biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine stands out due to its specific halogen substitutions and quinazoline core, which confer unique electronic properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27Cl2FN4O2 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C24H27Cl2FN4O2/c1-31-7-3-5-15(6-4-8-31)13-33-22-12-20-17(11-21(22)32-2)24(29-14-28-20)30-16-9-18(25)23(26)19(27)10-16/h9-12,14-15H,3-8,13H2,1-2H3,(H,28,29,30) |
InChI Key |
GXQMLDCNCVWGSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CCC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C(=C4)Cl)Cl)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)
![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)

![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
![11-Benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]tridec-3-en-8-one](/img/structure/B12354942.png)





